molecular formula C16H11BrN2O2 B12877935 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid CAS No. 475474-43-2

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

Cat. No.: B12877935
CAS No.: 475474-43-2
M. Wt: 343.17 g/mol
InChI Key: OMENDGPOEQYHMK-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with an aminophenyl group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the aminophenyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The nitro group in the aminophenyl moiety can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline dicarboxylic acids, while reduction can produce quinoline amines.

Scientific Research Applications

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the bromine atom and carboxylic acid group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)quinoline-4-carboxylic acid: Lacks the bromine atom at the 6-position.

    6-Bromoquinoline-4-carboxylic acid: Lacks the aminophenyl group at the 2-position.

    2-(4-Nitrophenyl)-6-bromoquinoline-4-carboxylic acid: Contains a nitro group instead of an amino group.

Uniqueness

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is unique due to the presence of both the aminophenyl group and the bromine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

475474-43-2

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11BrN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21)

InChI Key

OMENDGPOEQYHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)N

Origin of Product

United States

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